6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine
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Overview
Description
6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxymethyl group at the 2nd position, and a methylamino group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropyrimidine.
Methoxymethylation: The 2,6-dichloropyrimidine undergoes a methoxymethylation reaction using sodium methoxide and chloromethane in an aprotic polar solvent at temperatures ranging from 40°C to 170°C.
N-Methylation: The intermediate product is then subjected to N-methylation using dimethyl sulfate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, amines, and thiols are commonly used under basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.
Major Products
The major products formed from these reactions depend on the type of nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would yield a biaryl derivative.
Scientific Research Applications
6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(methoxymethyl)pyrimidin-4-ol: This compound has a hydroxyl group instead of an amino group at the 4th position.
2-oxindole derivatives: These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities.
Uniqueness
6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-9-6-3-5(8)10-7(11-6)4-12-2/h3H,4H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIGAGVNVQZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)COC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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